Cas no 1217501-33-1 (2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid)
2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- (2-trimethylsilyl-1-benzothiophen-7-yl)boronic Acid
- 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid
- A-3976
- ACMC-209ah4
- AG-L-21045
- ANW-17846
- CTK4B2699
- KB-16096
- MolPort-015-142-848
- C11H15BO2SSi
- BS-21078
- (2-(Trimethylsilyl)benzo[b]thiophen-7-yl)boronicacid
- 1217501-33-1
- Boronic acid, B-[2-(trimethylsilyl)benzo[b]thien-7-yl]-
- AKOS015840108
- CS-0177959
- DB-364292
- [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid
- (2-(Trimethylsilyl)benzo[b]thiophen-7-yl)boronic acid
- MFCD13195653
- DTXSID00681575
- 2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid
-
- MDL: MFCD13195653
- Inchi: 1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3
- InChI Key: VXRYHMIXGDKPOJ-UHFFFAOYSA-N
- SMILES: S1C2C(B(O)O)=CC=CC=2C=C1[Si](C)(C)C
Computed Properties
- Exact Mass: 250.0655076g/mol
- Monoisotopic Mass: 250.0655076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.7Ų
2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005035-250mg |
(2-(Trimethylsilyl)benzo[b]thiophen-7-yl)boronic acid |
1217501-33-1 | 95% | 250mg |
$400.00 | 2023-09-04 | |
| abcr | AB271399-100 mg |
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid; 95% |
1217501-33-1 | 100mg |
€339.50 | 2023-04-26 | ||
| abcr | AB271399-250 mg |
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid; 95% |
1217501-33-1 | 250mg |
€637.00 | 2023-04-26 | ||
| TRC | T897218-2.5mg |
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic Acid |
1217501-33-1 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T897218-5mg |
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic Acid |
1217501-33-1 | 5mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T897218-25mg |
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic Acid |
1217501-33-1 | 25mg |
$ 160.00 | 2022-06-02 | ||
| abcr | AB271399-100mg |
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid, 95%; . |
1217501-33-1 | 95% | 100mg |
€339.50 | 2025-04-22 | |
| abcr | AB271399-250mg |
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid, 95%; . |
1217501-33-1 | 95% | 250mg |
€637.00 | 2025-04-22 | |
| Chemenu | CM205968-1g |
(2-(Trimethylsilyl)benzo[b]thiophen-7-yl)boronic acid |
1217501-33-1 | 95% | 1g |
$*** | 2023-04-03 | |
| Ambeed | A143449-250mg |
(2-(Trimethylsilyl)benzo[b]thiophen-7-yl)boronic acid |
1217501-33-1 | 95% | 250mg |
$497.0 | 2024-04-25 |
2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid Suppliers
2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid
Introduction to 2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid (CAS No: 1217501-33-1)
2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid, identified by its Chemical Abstracts Service (CAS) number 1217501-33-1, is a sophisticated organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of boronic acids, which are widely recognized for their utility as key intermediates in Suzuki-Miyaura cross-coupling reactions—a cornerstone method in modern organic synthesis. The presence of a trimethylsilyl (TMS) group and a benzobthiophene core imparts unique electronic and steric properties, making it a valuable building block for the development of complex molecular architectures.
The benzobthiophene moiety, characterized by its fused benzene and thiophene rings, is a prominent scaffold in medicinal chemistry due to its ability to modulate biological activity through various interactions with biological targets. Its incorporation into boronic acid derivatives enhances the compound's potential as a pharmacophore, offering opportunities for designing novel therapeutic agents. The trimethylsilyl group, on the other hand, serves as an effective protecting group for boronic acid functionalities, thereby facilitating selective reactions while minimizing unwanted side processes. This dual functionality makes 2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid particularly useful in multi-step synthetic routes where precise control over reaction outcomes is essential.
In recent years, the demand for high-quality boronic acids has surged, driven by advancements in drug discovery and material science. Boronic acids are not only pivotal in the synthesis of complex organic molecules but also play a crucial role in the development of next-generation materials, such as organic semiconductors and catalysts. The specific structure of 2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid aligns well with these trends, offering researchers a versatile tool for exploring novel chemical transformations and applications.
One of the most compelling aspects of this compound is its role in pharmaceutical research. Boronic acid derivatives have been extensively studied for their potential as inhibitors of enzymes and receptors involved in various diseases. The benzobthiophene core, with its aromatic system and sulfur-containing heterocycle, is known to exhibit significant binding affinity to biological targets, making it an attractive scaffold for drug design. Furthermore, the presence of the trimethylsilyl group enhances the compound's stability under various reaction conditions, allowing for more efficient synthetic protocols.
Recent studies have highlighted the utility of 2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. By leveraging the unique properties of this compound, researchers have been able to design molecules that disrupt aberrant PPI networks, leading to promising therapeutic outcomes. For instance, derivatives of this boronic acid have shown efficacy in preclinical models by modulating key signaling pathways involved in disease progression.
The synthesis of 2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid exemplifies the intersection of traditional organic chemistry and modern catalytic methods. The preparation typically involves multi-step reactions starting from readily available precursors, followed by functional group transformations that introduce both the benzobthiophene core and the trimethylsilyl protecting group on the boronic acid moiety. Advanced catalytic systems, such as palladium-based cross-coupling reactions, are often employed to construct the desired molecular framework with high efficiency and selectivity.
The stability and reactivity profile of this compound make it particularly suitable for applications in flow chemistry and continuous manufacturing processes. These approaches offer advantages over traditional batch processing methods by improving scalability, reproducibility, and safety. As industries increasingly adopt green chemistry principles, compounds like 2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid that facilitate sustainable synthetic routes are becoming increasingly valuable.
From a material science perspective, boronic acid derivatives have been explored for their potential applications in organic electronics. The ability to precisely tune electronic properties through structural modifications has led to innovations in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other advanced materials. The unique electronic characteristics imparted by the benzobthiophene core make this compound a candidate for developing novel semiconducting materials with enhanced performance.
In conclusion,2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid (CAS No: 1217501-33-1) represents a fascinating example of how structural complexity can be leveraged to develop multifunctional compounds with broad applicability across multiple scientific disciplines. Its role in pharmaceutical research underscores its importance as a tool for drug discovery, while its potential in material science highlights its versatility beyond traditional chemical applications. As research continues to uncover new methodologies and applications for organoboron compounds,2-(Trimethylsilyl)benzobthiophen-7-ylboronic Acid is poised to remain at the forefront of innovation.
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